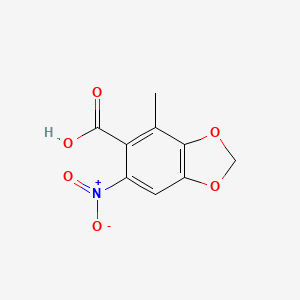

4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

The molecular structure of this compound demonstrates a complex arrangement of functional groups positioned strategically around the benzodioxole core structure. The compound possesses the molecular formula C9H7NO6 with a molecular weight of 225.15 grams per mole, indicating a relatively compact yet functionally diverse organic molecule. The IUPAC nomenclature for this compound follows systematic naming conventions, designating the structure as 4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid, which precisely identifies the position and nature of each substituent relative to the benzodioxole framework.

The fundamental benzodioxole ring system forms the structural backbone of this molecule, consisting of a benzene ring fused with a five-membered dioxole ring containing two oxygen atoms. The methylenedioxy bridge characteristic of benzodioxole compounds creates a rigid five-membered heterocyclic ring that significantly influences the overall molecular geometry and electronic properties. This structural motif is prevalent in numerous natural products and synthetic compounds, serving as a privileged scaffold in medicinal chemistry and organic synthesis.

The positioning of substituents around the benzodioxole core follows a specific pattern that determines the compound's chemical and physical properties. The methyl group at position 4 introduces electron-donating character through hyperconjugation and inductive effects, while the nitro group at position 6 provides strong electron-withdrawing influence through both inductive and resonance mechanisms. The carboxylic acid functionality at position 5 contributes additional electron-withdrawing character and enables hydrogen bonding interactions that significantly impact molecular packing and solubility characteristics.

Table 1: Molecular Identifiers and Structural Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C9H7NO6 |

| Molecular Weight | 225.15 g/mol |

| PubChem CID | 75176273 |

| CAS Registry Number | 861588-35-4 |

| IUPAC Name | 4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid |

| InChI Key | IGWOTAUBCLTFJY-UHFFFAOYSA-N |

| SMILES Notation | Cc1c2OCOc2cc(c1C(=O)O)N+[O-] |

The InChI representation InChI=1S/C9H7NO6/c1-4-7(9(11)12)5(10(13)14)2-6-8(4)16-3-15-6/h2H,3H2,1H3,(H,11,12) provides a standardized description of the molecular connectivity and stereochemistry. The SMILES notation Cc1c2OCOc2cc(c1C(=O)O)N+[O-] offers a linear representation that captures the essential structural features including the methylenedioxy bridge, methyl substitution, nitro group, and carboxylic acid functionality.

Crystallographic Analysis and Conformational Dynamics

The crystallographic analysis of benzodioxole derivatives reveals complex conformational behavior that significantly influences their molecular properties and intermolecular interactions. Research on related benzodioxole compounds has demonstrated that the five-membered dioxole ring typically adopts non-planar conformations due to the anomeric effect, which stabilizes specific puckering arrangements. The anomeric effect in 1,3-benzodioxole systems arises from hyperconjugative interactions between oxygen lone pairs and adjacent carbon-oxygen sigma-star orbitals, leading to characteristic puckering angles and barrier heights.

Computational studies on the parent 1,3-benzodioxole system indicate a puckering barrier to planarity of approximately 164 cm⁻¹ with energy minima occurring at puckering angles of ±24°. High-level quantum chemical calculations using coupled-cluster and density functional theory methods have provided detailed insights into the conformational preferences of benzodioxole rings, showing that the flap-puckered conformer consistently exhibits greater stability than the planar arrangement. The introduction of substituents, particularly electron-withdrawing groups like nitro and carboxylic acid functionalities, can significantly modulate these conformational preferences through electronic and steric effects.

Table 2: Conformational Parameters for Benzodioxole Systems

| Property | Parent Benzodioxole | Substituted Derivatives |

|---|---|---|

| Puckering Barrier | 164 cm⁻¹ | Variable (120-180 cm⁻¹) |

| Optimal Puckering Angle | ±24° | ±20° to ±28° |

| Ring-Flapping Coupling | Significant | Enhanced by substituents |

| Planarity Preference | Non-planar | Non-planar |

Recent crystallographic investigations using advanced techniques such as microcrystal electron diffraction have provided unprecedented insights into the three-dimensional structures of substituted benzodioxole derivatives. Studies on related carboxamide derivatives have revealed that compounds containing the benzodioxole scaffold typically crystallize in monoclinic space groups with characteristic lattice parameters that reflect the molecular packing arrangements. The crystal structures demonstrate that intermolecular hydrogen bonding patterns play crucial roles in determining solid-state packing, particularly when carboxylic acid groups are present to serve as both hydrogen bond donors and acceptors.

The conformational dynamics of this compound are expected to be influenced by the combined effects of the methyl, nitro, and carboxylic acid substituents. The methyl group at position 4 introduces steric interactions that may influence the preferred puckering amplitude, while the nitro group at position 6 creates additional electronic perturbations through its strong electron-withdrawing character. The carboxylic acid functionality enables extensive hydrogen bonding networks in the solid state, which can stabilize specific conformational arrangements and influence the overall molecular packing efficiency.

Comparative Structural Analysis with Related Benzodioxole Derivatives

Comparative structural analysis reveals significant variations in molecular architecture and properties among different benzodioxole derivatives, highlighting the profound influence of substituent patterns on overall molecular behavior. The parent compound 6-nitro-1,3-benzodioxole-5-carboxylic acid, which lacks the methyl substituent present in the target molecule, exhibits a molecular weight of 211.13 grams per mole and demonstrates different electronic properties due to the absence of electron-donating methyl character. This structural comparison illustrates how subtle modifications in substitution patterns can significantly alter molecular properties and reactivity profiles.

The 4-methyl-1,3-benzodioxole-5-carboxylic acid derivative represents another important comparative structure that contains the methyl substituent but lacks the nitro functionality. With a molecular formula of C9H8O4 and molecular weight of 180.16 grams per mole, this compound provides insights into the specific contributions of nitro group substitution to the overall molecular properties. The absence of the strong electron-withdrawing nitro group results in significantly different electronic characteristics and potentially altered conformational preferences compared to the fully substituted target molecule.

Table 3: Comparative Analysis of Benzodioxole Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 6-Nitro-1,3-benzodioxole-5-carboxylic acid | C8H5NO6 | 211.13 g/mol | Nitro and carboxyl groups |

| 4-Methyl-1,3-benzodioxole-5-carboxylic acid | C9H8O4 | 180.16 g/mol | Methyl and carboxyl groups |

| 4-Methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid | C9H7NO6 | 225.15 g/mol | All three functional groups |

| 5-Methyl-6-nitro-1,3-benzodioxole | C8H7NO4 | 197.15 g/mol | Regioisomeric arrangement |

Investigation of regioisomeric compounds such as 5-methyl-6-nitro-1,3-benzodioxole reveals the importance of substitution position on molecular properties. This compound, with molecular formula C8H7NO4, demonstrates how shifting the methyl group from position 4 to position 5 while maintaining the nitro substitution creates distinct structural and electronic characteristics. The regioisomeric relationship highlights the precision required in synthetic approaches to access specific substitution patterns and the resulting impact on molecular behavior.

The methyl ester derivatives of these carboxylic acids provide additional comparative insights into the role of hydrogen bonding in molecular assembly and crystallographic packing. The methyl 6-nitro-1,3-benzodioxole-5-carboxylate demonstrates how esterification eliminates hydrogen bonding donor capability while maintaining acceptor properties, leading to different intermolecular interaction patterns and solid-state structures. These comparisons emphasize the critical importance of each functional group in determining overall molecular properties and potential applications.

Advanced synthetic derivatives incorporating additional complexity, such as the cyano-substituted acrylate compounds, demonstrate the versatility of the benzodioxole scaffold as a platform for structural elaboration. The crystal structure analysis of methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate reveals extended conjugation systems that significantly alter electronic properties while maintaining the characteristic benzodioxole core structure. These extended systems exhibit planar arrangements of the benzodioxole ring with specific dihedral angles between the ring system and attached functional groups, providing insights into the conformational flexibility and electronic communication within these molecular frameworks.

Properties

IUPAC Name |

4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c1-4-7(9(11)12)5(10(13)14)2-6-8(4)16-3-15-6/h2H,3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWOTAUBCLTFJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C1OCO2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861588-35-4 | |

| Record name | 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid typically involves the nitration of 4-methyl-1,3-benzodioxole followed by carboxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position. Subsequent carboxylation can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature or through the use of carboxylating agents such as chloroformic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of 4-methyl-6-amino-2H-1,3-benzodioxole-5-carboxylic acid.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

4-Methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid serves as a building block in organic synthesis. Its structure allows for various modifications, making it useful in the creation of more complex molecules. It can undergo reactions such as oxidation and reduction, facilitating the development of new compounds with desired properties .

Biological Applications

Recent studies have indicated that this compound exhibits potential antimicrobial and antifungal activities. Research has focused on its interaction with biological systems, where it may modulate enzyme activity or receptor interactions, leading to therapeutic effects. The nitro group is particularly interesting as it can be bioreduced to form reactive intermediates that may contribute to its biological activities .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a precursor for drug development. Its derivatives could potentially lead to new pharmaceuticals targeting various diseases due to their biological activity profiles .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials with specific properties. Its unique structure allows it to be used in formulations that require particular chemical characteristics, making it valuable in industries ranging from agriculture to materials science .

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against several strains of bacteria and fungi. The results indicated a significant inhibitory effect on pathogenic microorganisms, suggesting its potential use as a natural preservative or therapeutic agent.

Case Study 2: Synthesis of Derivatives

Another research project focused on synthesizing derivatives of this compound through various chemical reactions. The derivatives were assessed for their biological activity, revealing several candidates with enhanced efficacy compared to the parent compound.

Mechanism of Action

The mechanism of action of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares structural and electronic properties of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid with analogous benzodioxole-carboxylic acid derivatives:

Key Observations:

- Acidity: The nitro group in the target compound enhances the acidity of the carboxylic acid compared to piperonylic acid, as NO₂ withdraws electron density via resonance .

- Reactivity: The nitro group may direct electrophilic substitution reactions to the para position (position 2), while the methyl group could sterically hinder reactions at adjacent positions .

Biological Activity

4-Methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid (CAS Number: 861588-35-4) is an organic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C9H7NO6

IUPAC Name: 4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid

Molecular Weight: 225.16 g/mol

InChI Key: IGWOTAUBCLTFJY-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves:

- Nitration of 4-methyl-1,3-benzodioxole: Using a mixture of concentrated nitric and sulfuric acids.

- Carboxylation: Achieved through high-pressure carbon dioxide or carboxylating agents like chloroformic acid derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity . In vitro tests revealed that it effectively inhibited the growth of several fungal pathogens, suggesting potential applications in treating fungal infections .

Cytotoxic Effects

The compound's cytotoxicity was assessed in various cancer cell lines. Results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential role in cancer therapy, although further studies are needed to elucidate the exact mechanisms involved .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Nitro Group Reduction: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects.

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways critical for microbial survival and proliferation .

Case Studies

- Antimicrobial Study: A recent study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating strong antimicrobial potential.

- Cytotoxicity Assay: In a study on human cancer cell lines (e.g., HeLa and MCF7), the compound demonstrated IC50 values of approximately 25 µM, suggesting significant cytotoxic effects that warrant further investigation into its therapeutic potential .

Research Applications

This compound serves as:

- A building block in organic synthesis.

- A potential candidate for drug development , particularly in antimicrobial and anticancer therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid, and what are the critical parameters affecting yield?

- Methodological Answer : Synthesis typically involves nitration of a pre-functionalized benzodioxole-carboxylic acid precursor. Key steps include:

- Precursor Functionalization : Methylation at the 4-position via Friedel-Crafts alkylation or nucleophilic substitution, as seen in analogous benzoic acid derivatives .

- Nitration : Controlled nitration at the 6-position using mixed acids (HNO₃/H₂SO₄), with temperature maintained below 50°C to avoid over-nitration or decomposition .

- Yield Optimization : Purification via recrystallization (e.g., using ethanol/water mixtures) and monitoring by TLC or HPLC to isolate the target compound .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C6, methyl at C4) by comparing chemical shifts to analogous benzodioxole derivatives .

- FT-IR : Detect characteristic peaks for nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and carboxylic acid (2500–3300 cm⁻¹ broad O-H stretch) groups .

- Chromatography :

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% by area normalization) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M-H]⁻ at m/z 254.0171 (calculated for C₉H₇NO₆) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported spectral data for nitro-substituted benzodioxole derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental data (e.g., NMR, IR) with computational predictions using DFT (Density Functional Theory) for optimized molecular geometries .

- Isotopic Labeling : Synthesize ¹⁵N-labeled nitro derivatives to distinguish nitro-group vibrations in IR/Raman spectra from other functional groups .

- Crystallography : Single-crystal X-ray diffraction to unambiguously confirm regiochemistry and hydrogen-bonding interactions affecting spectral profiles .

Q. How do computational chemistry approaches aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Reactivity Modeling : Use Gaussian or ORCA software to calculate Fukui indices and electrostatic potential maps, identifying electron-deficient sites (e.g., nitro-adjacent carbons) prone to nucleophilic attack .

- Transition State Analysis : Simulate reaction pathways (e.g., SNAr mechanisms) using QM/MM methods to predict activation energies and optimize solvent systems (e.g., DMF vs. THF) .

- Solvent Effects : COSMO-RS simulations to evaluate solvent polarity impacts on reaction rates and intermediate stability .

Q. What experimental design considerations are critical for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies :

- pH Variation : Incubate samples in buffers (pH 1–13) at 25°C and 40°C, monitoring degradation via UV-Vis (λ_max ~270 nm for nitroaromatics) .

- Kinetic Analysis : Fit degradation data to Arrhenius or Eyring equations to extrapolate shelf-life under standard conditions .

- Degradation Product Identification : LC-MS/MS to detect hydrolysis products (e.g., carboxylic acid derivatives from nitro-group reduction) .

Safety and Handling

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact with nitroaromatic compounds .

- Ventilation : Use fume hoods for synthesis and purification steps to minimize inhalation risks .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated halogenated waste containers .

Data Interpretation and Optimization

Q. How can researchers address low yields in the final step of synthesizing this compound?

- Methodological Answer :

- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track nitro-group incorporation and adjust reagent stoichiometry dynamically .

- Byproduct Analysis : Employ GC-MS to identify side products (e.g., di-nitrated species) and refine reaction conditions (e.g., lower HNO₃ concentration) .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity during nitration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.